4-(3-Trifluoromethyl-pyrazol-1-yl)-benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

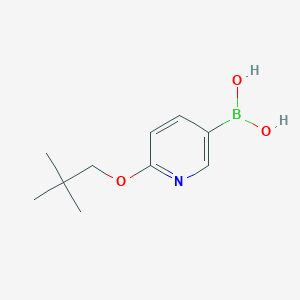

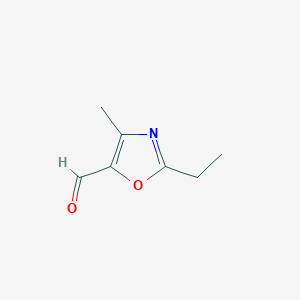

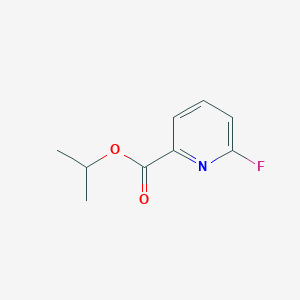

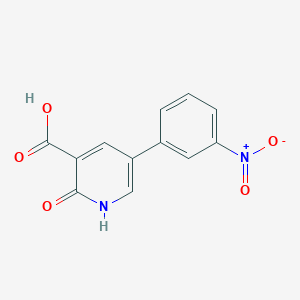

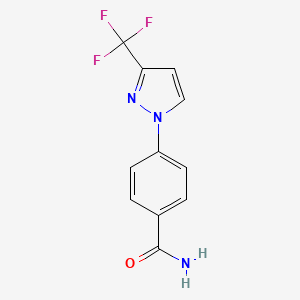

“4-(3-Trifluoromethyl-pyrazol-1-yl)-benzamide” is a chemical compound that is structurally similar to Celecoxib , a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2) . The trifluoromethyl group and the pyrazol ring are common features in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzamide group attached to a pyrazole ring with a trifluoromethyl group . The exact 3D structure and conformation can be determined using techniques like X-ray crystallography or NMR spectroscopy.Mechanism of Action

Target of Action

Celecoxib primarily targets the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

Unlike most nonsteroidal anti-inflammatory drugs (NSAIDs), Celecoxib is a selective noncompetitive inhibitor of the COX-2 enzyme . This means it binds to a site on the COX-2 enzyme that is different from the active site, changing the enzyme’s shape and making it unable to catalyze its reaction.

Biochemical Pathways

By inhibiting COX-2, Celecoxib reduces the production of pro-inflammatory prostaglandins, thereby mitigating inflammation . This has downstream effects on various inflammatory pathways, leading to a reduction in pain and inflammation.

Pharmacokinetics

Celecoxib’s pharmacokinetic properties include its metabolism in the liver , primarily by the CYP2C9 enzyme . It has an elimination half-life of approximately 7.8 hours . It is excreted in the feces (57%) and urine (27%) . These properties impact its bioavailability and determine the dosage and frequency of administration.

Result of Action

The inhibition of COX-2 by Celecoxib leads to a decrease in the production of prostaglandins, reducing inflammation and pain. This makes it effective in treating conditions like osteoarthritis, rheumatoid arthritis, and acute pain .

properties

IUPAC Name |

4-[3-(trifluoromethyl)pyrazol-1-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O/c12-11(13,14)9-5-6-17(16-9)8-3-1-7(2-4-8)10(15)18/h1-6H,(H2,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRLBJWHMHGWTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)N2C=CC(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.